molecular formula C9H3ClF3NOS B12972143 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride CAS No. 55439-74-2

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride

Katalognummer: B12972143
CAS-Nummer: 55439-74-2
Molekulargewicht: 265.64 g/mol
InChI-Schlüssel: UAEXQPPASWUITH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride to form the trifluoromethyl-substituted benzothiazole. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of thionyl chloride and other reagents used in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA.

    Chemical Reactions: The carbonyl chloride group is highly reactive, allowing the compound to participate in various nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Eigenschaften

CAS-Nummer

55439-74-2

Molekularformel

C9H3ClF3NOS

Molekulargewicht

265.64 g/mol

IUPAC-Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl chloride

InChI

InChI=1S/C9H3ClF3NOS/c10-7(15)4-1-2-5-6(3-4)16-8(14-5)9(11,12)13/h1-3H

InChI-Schlüssel

UAEXQPPASWUITH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.